molecular formula C72H116O4 B192700 Physalien CAS No. 144-67-2

Physalien

Cat. No.: B192700
CAS No.: 144-67-2
M. Wt: 1045.7 g/mol
InChI Key: XACHQDDXHDTRLX-XLVVAOPESA-N
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Description

Zeaxanthin dipalmitate is a carotenoid compound primarily extracted from wolfberry (Lycium barbarum). It is known for its protective effects on photoreceptors in the retina, making it a valuable compound in vision health research . Zeaxanthin dipalmitate is a diester of zeaxanthin, where two palmitic acid molecules are esterified to the hydroxyl groups of zeaxanthin.

Mechanism of Action

Physalins, including Physalien, have shown a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities . They act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation .

Biochemical Analysis

Biochemical Properties

Zeaxanthin dipalmitate interacts with several biomolecules, including the p2X7 receptor and adiponectin receptor 1 . These interactions occur in a dose-dependent manner, suggesting that the compound’s effects may be modulated by its concentration .

Cellular Effects

Zeaxanthin dipalmitate has been shown to restore mitochondrial autophagy functions that are suppressed by ethanol intoxication . This suggests that Zeaxanthin dipalmitate may influence cell function by modulating autophagy, a cellular process involved in the degradation and recycling of cellular components .

Molecular Mechanism

The molecular mechanism of Zeaxanthin dipalmitate involves direct interaction with the p2X7 receptor and adiponectin receptor 1 . This interaction can lead to the restoration of mitochondrial autophagy functions, suggesting a role in modulating cellular metabolism .

Temporal Effects in Laboratory Settings

It has been shown to restore mitochondrial autophagy functions suppressed by ethanol intoxication , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Zeaxanthin dipalmitate at a dosage of 10 mg/kg, administered orally daily for 2 weeks, has been shown to reduce serum ALT and AST levels increased by long-term ethanol challenge . This suggests that the effects of Zeaxanthin dipalmitate may vary with dosage and can potentially mitigate the effects of certain liver diseases .

Metabolic Pathways

Given its role in restoring mitochondrial autophagy functions , it may be involved in pathways related to cellular metabolism and the degradation and recycling of cellular components.

Transport and Distribution

Given its interactions with specific receptors , it may be transported to sites where these receptors are expressed.

Subcellular Localization

Given its role in restoring mitochondrial autophagy functions , it may be localized to the mitochondria, a key organelle involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zeaxanthin dipalmitate can be synthesized through esterification of zeaxanthin with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain pure zeaxanthin dipalmitate.

Industrial Production Methods: Industrial production of zeaxanthin dipalmitate often involves extraction from natural sources like wolfberry. One common method is supercritical fluid carbon dioxide extraction, which involves using carbon dioxide at high pressure and temperature to extract the compound from wolfberry residues. This method is efficient and environmentally friendly .

Types of Reactions:

    Oxidation: Zeaxanthin dipalmitate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Ester groups in zeaxanthin dipalmitate can be substituted with other fatty acids or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Acid or base catalysts are often employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of zeaxanthin dipalmitate.

    Reduction: Reduced forms of zeaxanthin dipalmitate.

    Substitution: Esterified derivatives with different fatty acids.

Comparison with Similar Compounds

Uniqueness: Zeaxanthin dipalmitate is unique due to its esterified form, which enhances its stability and bioavailability. This makes it more effective in certain applications, such as dietary supplements and therapeutic formulations .

Properties

IUPAC Name

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACHQDDXHDTRLX-XLVVAOPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC(C(=C(C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048707
Record name Physalien
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-67-2
Record name Zeaxanthin dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physalien
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalien
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3R')-β,β-carotene-3,3'-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSALIEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570944I2YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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